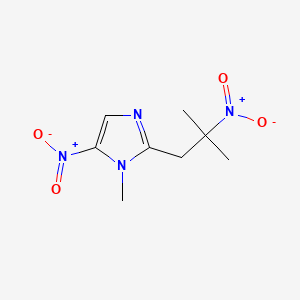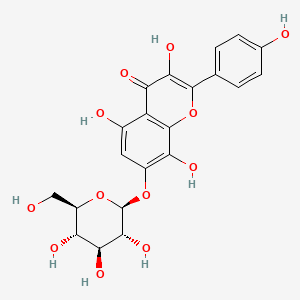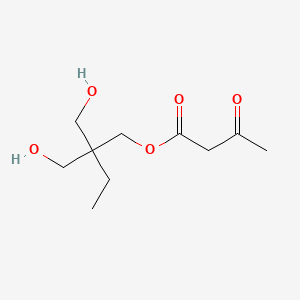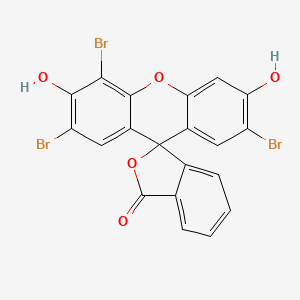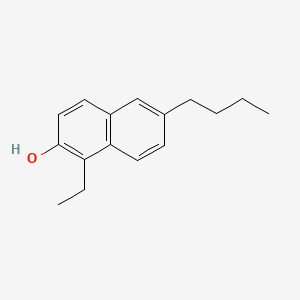
2-Naphthalenol, 6-butyl-1-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenol, 6-butyl-1-ethyl- is an organic compound belonging to the class of naphthalenols It is characterized by a naphthalene ring substituted with a hydroxyl group at the second position, a butyl group at the sixth position, and an ethyl group at the first position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 6-butyl-1-ethyl- typically involves multi-step organic reactions. One common method starts with the sulfonation of naphthalene using sulfuric acid to produce naphthalene-2-sulfonic acid. This intermediate is then subjected to alkylation reactions to introduce the butyl and ethyl groups at the desired positions. The final step involves the hydrolysis of the sulfonic acid group to yield the hydroxyl group at the second position.
Industrial Production Methods
Industrial production of 2-Naphthalenol, 6-butyl-1-ethyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-Naphthalenol, 6-butyl-1-ethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
2-Naphthalenol, 6-butyl-1-ethyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Naphthalenol, 6-butyl-1-ethyl- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate cellular processes and biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
2-Naphthalenol: Lacks the butyl and ethyl substituents, making it less hydrophobic and potentially less bioactive.
1-Naphthalenol: The hydroxyl group is at the first position, leading to different chemical reactivity and biological activity.
6-Butyl-2-naphthol: Similar structure but lacks the ethyl group, affecting its overall properties.
Uniqueness
2-Naphthalenol, 6-butyl-1-ethyl- is unique due to the specific positioning of its substituents, which can influence its chemical reactivity, biological activity, and potential applications. The combination of the butyl and ethyl groups with the hydroxyl group on the naphthalene ring provides a distinct set of properties that differentiate it from other naphthalenol derivatives.
特性
CAS番号 |
17294-93-8 |
|---|---|
分子式 |
C16H20O |
分子量 |
228.33 g/mol |
IUPAC名 |
6-butyl-1-ethylnaphthalen-2-ol |
InChI |
InChI=1S/C16H20O/c1-3-5-6-12-7-9-15-13(11-12)8-10-16(17)14(15)4-2/h7-11,17H,3-6H2,1-2H3 |
InChIキー |
GRZRRVVASYGIFX-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC2=C(C=C1)C(=C(C=C2)O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


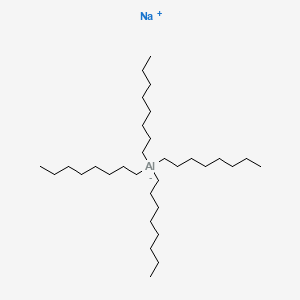
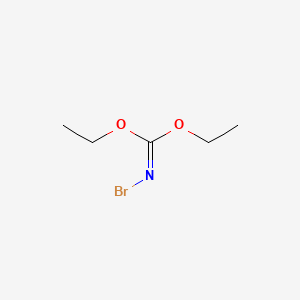
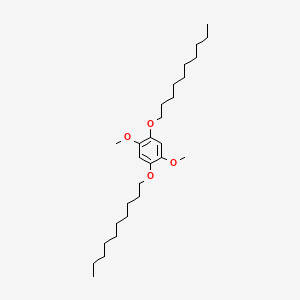
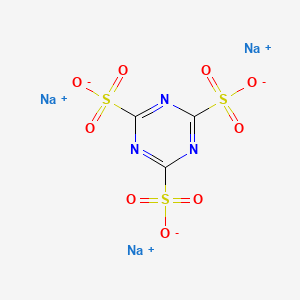

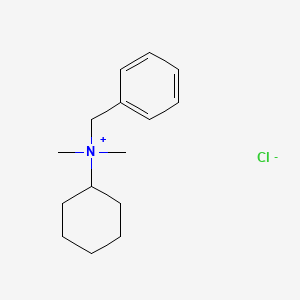
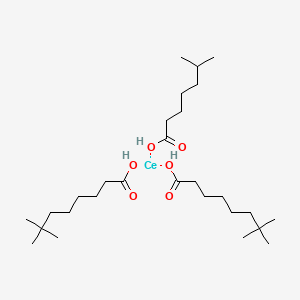
![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
